N-t-Butyl 4-bromonaphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

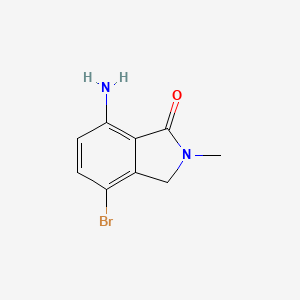

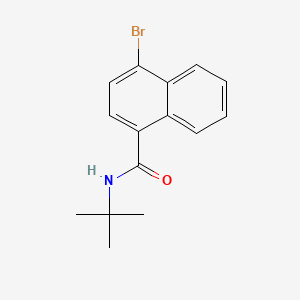

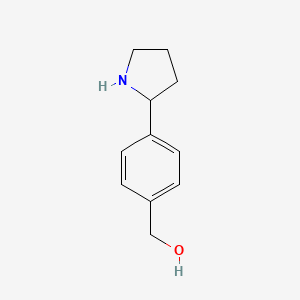

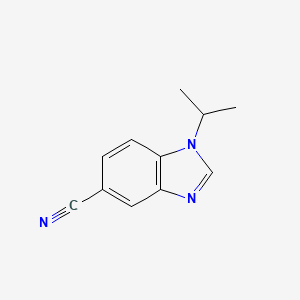

N-t-Butyl 4-bromonaphthamide is a chemical compound with the molecular formula C15H16BrNO . It has a molecular weight of 306.2 . The IUPAC name for this compound is 4-bromo-N-tert-butylnaphthalene-1-carboxamide .

Molecular Structure Analysis

The molecular structure of N-t-Butyl 4-bromonaphthamide includes a bromine atom attached to a naphthalene ring, which is further connected to a carboxamide group with a tert-butyl substituent . The InChI code for this compound is 1S/C15H16BrNO/c1-15(2,3)17-14(18)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis

N-t-Butyl 4-bromonaphthamide has a molecular weight of 306.2 . It has a complexity of 310 and a topological polar surface area of 29.1Ų . The compound has a rotatable bond count of 2, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 1 . Its XLogP3 is 4.1 .Applications De Recherche Scientifique

-

Pharmaceutical Testing

-

Nonlinear Optical and Optoelectronic Device Applications

- Field : Material Science and Electronics

- Application : N-butyl-4-nitroaniline, a similar compound to N-t-Butyl 4-bromonaphthamide, has been studied for its potential in nonlinear optical and optoelectronic device applications . It’s synthesized by a slow solvent evaporation method and used as an organic chromophore crystal .

- Methods & Procedures : Single-crystal X-ray diffraction analysis was carried out to determine the cell parameter values. A UV–Vis-NIR spectral analysis was performed to investigate the band gap energy and optical quality . The Second Harmonic Generation (SHG) was confirmed via the Kurtz-Perry powder technique .

- Results & Outcomes : The direct optical band gap was found to be 4.83 eV and the lower cut-off wavelength is shown to be as low as 235 nm . Quantum chemical evaluations of NLO activity have been computed and reported .

- Organic Light-Emitting Diodes (OLEDs)

- Field : Electronics and Material Science

- Application : A similar compound to N-t-Butyl 4-bromonaphthamide, modified t-butyl in tetradentate platinum(II) complexes, has been used in the development of blue-phosphorescent organic light-emitting diodes (OLEDs) .

- Methods & Procedures : Theoretical simulations were used to design the materials, PtON-tb-TTB and PtON-tb-DTB, by modifying t-butyl in PtON-TBBI . These materials effectively suppress metal-metal-to-ligand charge transfer (MMLCT) and exhibit high photoluminescence quantum yields (PLQYs) .

- Results & Outcomes : The PtON-tb-TTB and PtON-tb-DTB devices have maximum external quantum efficiencies of 26.3% and 20.9%, respectively . The PtON-tb-DTB device has an extended lifetime of 169.3 h with an initial luminescence of 1200 nit, which is 8.5 times greater than the PtON-TBBI device .

-

Chemical Synthesis

-

Material Science

- Field : Material Science

- Application : A similar compound to N-t-Butyl 4-bromonaphthamide, modified t-butyl in tetradentate platinum(II) complexes, has been used in the development of materials with high efficiency and stability .

- Methods & Procedures : Theoretical simulations were used to design the materials . These materials effectively suppress metal-metal-to-ligand charge transfer (MMLCT) and exhibit high photoluminescence quantum yields (PLQYs) .

- Results & Outcomes : The materials have high PLQYs of 99% and 78% in 5 wt% doped film, respectively . The study provides an effective approach to designing platinum(II) complexes for long device lifetimes .

Propriétés

IUPAC Name |

4-bromo-N-tert-butylnaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO/c1-15(2,3)17-14(18)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJPHSBFWIQERU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742914 |

Source

|

| Record name | 4-Bromo-N-tert-butylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-t-Butyl 4-bromonaphthamide | |

CAS RN |

1365272-69-0 |

Source

|

| Record name | 4-Bromo-N-(1,1-dimethylethyl)-1-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-tert-butylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)

![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)

![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)

![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)

![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)